molecular formula C34H26N2O5 B15084002 Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-12-5

Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B15084002
CAS No.: 618444-12-5
M. Wt: 542.6 g/mol
InChI Key: ROQLHLCIDCPKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolo[1,2-A][1,10]phenanthroline core, which is fused with a biphenyl group and diethyl ester functionalities

Preparation Methods

The synthesis of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a biphenyl derivative, followed by its coupling with a pyrrolo[1,2-A][1,10]phenanthroline intermediate. The final step often involves esterification to introduce the diethyl ester groups .

Industrial production methods for such complex compounds are less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis techniques and the development of efficient catalytic systems may facilitate large-scale production in the future .

Chemical Reactions Analysis

Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or pyrrolo[1,2-A][1,10]phenanthroline moieties are replaced with other groups.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

618444-12-5

Molecular Formula

C34H26N2O5

Molecular Weight

542.6 g/mol

IUPAC Name

diethyl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C34H26N2O5/c1-3-40-33(38)27-26-19-18-24-15-14-23-11-8-20-35-29(23)30(24)36(26)31(28(27)34(39)41-4-2)32(37)25-16-12-22(13-17-25)21-9-6-5-7-10-21/h5-20H,3-4H2,1-2H3

InChI Key

ROQLHLCIDCPKFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.